2-Hydroxy-5-octadecylbenzoic acid
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Overview
Description
2-Hydroxy-5-octadecylbenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of a long octadecyl chain attached to the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their aromatic carboxylic acid structure. Hydroxybenzoic acids are prominent phenolic acids found in various plants and are known for their biochemical and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-octadecylbenzoic acid typically involves the esterification of hydroxybenzoic acid derivatives with octadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-octadecylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-5-octadecylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-octadecylbenzoic acid involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The long octadecyl chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and potentially disrupt membrane integrity. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an octadecyl chain.
2-Hydroxy-5-octanoylbenzoic acid: Contains an octanoyl group instead of an octadecyl chain
Uniqueness
2-Hydroxy-5-octadecylbenzoic acid is unique due to its long octadecyl chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications requiring enhanced membrane interaction and stability, such as in cosmetics and drug delivery systems .
Properties
IUPAC Name |
2-hydroxy-5-octadecylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24(26)23(21-22)25(27)28/h19-21,26H,2-18H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZPKHQCOKLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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